molecular formula C17H26N2 B8139402 3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane

3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane

Cat. No.: B8139402
M. Wt: 258.4 g/mol
InChI Key: QAFURWMIVCVAMO-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)-3,9-Diazaspiro[55]Undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between two nitrogen-containing rings This compound is part of the broader class of spiro[55]undecane derivatives, which are known for their intriguing conformational and configurational properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a Prins cyclization reaction. This reaction involves the condensation of an aldehyde with an olefin in the presence of an acid catalyst, leading to the formation of the spirocyclic structure.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the spirocyclic intermediate with a 4-methylbenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the Prins cyclization and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially converting imines to amines.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the benzylic position or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Benzyl alcohols, benzaldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted spirocyclic derivatives.

Scientific Research Applications

3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor-binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, potentially leading to inhibition or activation of the target. The 4-methylbenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]Undecane: Lacks the 4-methylbenzyl group, leading to different chemical properties and applications.

    1-Oxa-9-Azaspiro[5.5]Undecane:

    3,9-Disubstituted-Spiro[5.5]Undecane Derivatives: Various substituents can be introduced at the 3 and 9 positions, leading to a wide range of chemical and biological properties.

Uniqueness

3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical properties and enhances its potential applications in various fields. The spirocyclic structure also contributes to its distinct conformational and configurational characteristics.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-3,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-15-2-4-16(5-3-15)14-19-12-8-17(9-13-19)6-10-18-11-7-17/h2-5,18H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFURWMIVCVAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3(CCNCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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